![molecular formula C14H13N3O6 B2381852 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione CAS No. 331726-35-3](/img/no-structure.png)

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis of several important biomolecules, including uracil, thymine, and cytosine, which are components of nucleic acids .

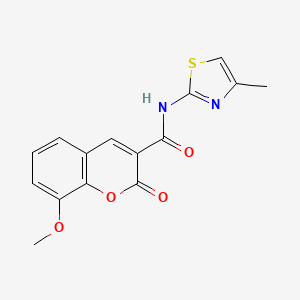

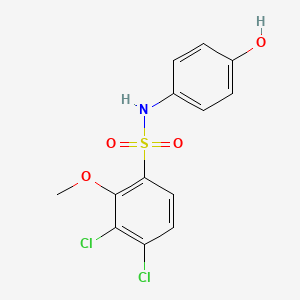

Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar pyrimidine ring system, with the various substituents (the ethenyl group and the dimethoxyphenyl group) extending from the ring. The presence of the nitro group and the dimethoxyphenyl group could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications

Synthesis and NO-Generating Property

A study by Sako et al. (1998) discusses the synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides through the oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones. This process, which uses iodosylbenzene diacetate as an oxidant, results in compounds that can generate nitric oxide (NO) and NO-related species in the presence of thiols under physiological conditions. This finding is significant for understanding the chemical behavior and potential biological applications of these compounds (Sako, Oda, Ohara, Hirota, & Maki, 1998).

Heterocyclic Compound Synthesis

Hirota et al. (1990) detail the synthesis of several 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, showcasing the versatility of pyrimidine diones in synthesizing diverse heterocyclic compounds. The study illustrates various electrophilic substitution reactions, such as Vilsmeier-Haack reaction, bromination, and nitration, to achieve different 6-substituted derivatives, highlighting the reactivity and utility of these compounds in synthesizing complex heterocycles (Hirota, Shirahashi, Senda, & Yogo, 1990).

Mechanism of Action

Future Directions

properties

CAS RN |

331726-35-3 |

|---|---|

Molecular Formula |

C14H13N3O6 |

Molecular Weight |

319.273 |

IUPAC Name |

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+ |

InChI Key |

PKSLOHMKDSSQHQ-HWKANZROSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2381769.png)

![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2381779.png)

![(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol](/img/structure/B2381781.png)

![3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2381785.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2381788.png)

![N-(3,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2381789.png)

![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2381790.png)